1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole
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Overview
Description
1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with acetophenone under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl or chlorophenyl groups are substituted with other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain, thereby stabilizing neuronal activity and preventing seizures . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole: Similar structure but with different substitution patterns.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring.
4-Chlorophenylhydrazine derivatives: Share the 4-chlorophenyl group but differ in the rest of the structure.
Uniqueness: 1-(4-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development, with promising applications in various fields.
Properties
Molecular Formula |
C16H13ClN2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methyl-5-phenylpyrazole |
InChI |
InChI=1S/C16H13ClN2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(17)8-10-15/h2-11H,1H3 |
InChI Key |
WYDINWZOIUBJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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